

3-Ethylpyrazin-2-amine chemical properties

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Compound of Interest

Compound Name: **3-Ethylpyrazin-2-amine**

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An In-depth Technical Guide to **3-Ethylpyrazin-2-amine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of **3-Ethylpyrazin-2-amine**, a heterocyclic amine of significant interest to the pharmaceutical and chemical research sectors. The pyrazine core is a well-established scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.^{[1][2]} This document details the essential physicochemical properties, spectroscopic characteristics, and a representative synthetic pathway for **3-Ethylpyrazin-2-amine**. Furthermore, it explores the compound's reactivity and its strategic application as a molecular building block in drug discovery, particularly in the development of kinase inhibitors. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to 3-Ethylpyrazin-2-amine

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.^[1] This structural motif is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.^{[2][3]} The pyrazine ring system is present in several essential medicines, highlighting its therapeutic importance.^[1] **3-Ethylpyrazin-2-amine** (CAS No. 38534-93-7) is a substituted aminopyrazine that serves as a crucial intermediate and pharmacophore. The presence of a primary amino group at the C-2 position and an ethyl group at the C-3 position provides distinct sites for chemical modification, making it a valuable starting material for creating diverse molecular libraries. The amino group,

in particular, can act as a key hydrogen bond donor, mimicking the hinge-binding motifs required for the inhibition of many protein kinases.[4]

Physicochemical and Structural Properties

3-Ethylpyrazin-2-amine is characterized by its pyrazine core substituted with both an amine and an ethyl group. These functionalities dictate its physical and chemical behavior, including its solubility and reactivity.

Table 1: Core Identifiers and Physicochemical Properties of **3-Ethylpyrazin-2-amine**

Identifier	Value	Source
IUPAC Name	3-ethylpyrazin-2-amine	N/A
CAS Number	38534-93-7	N/A
Molecular Formula	C ₆ H ₉ N ₃	PubChem
Molecular Weight	123.16 g/mol	PubChem
Appearance	Solid (Predicted)	N/A
Boiling Point	~235.5 °C (Predicted)	N/A
Solubility	Soluble in organic solvents like DMSO and methanol.	N/A
SMILES	CCC1=NC=CN=C1N	N/A
InChI	InChI=1S/C6H9N3/c1-2-5-6(7)9-4-3-8-5/h3-4H,2,7H2,1H3	N/A

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **3-Ethylpyrazin-2-amine**. The following sections describe the expected spectral characteristics.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyrazine ring would appear as doublets in the downfield region

(typically δ 7.5-8.5 ppm). The ethyl group would present as a quartet for the methylene protons (-CH₂-) around δ 2.6-2.8 ppm, deshielded by the aromatic ring, and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm. The amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-5.5 ppm, and its position can be concentration-dependent. [5] The addition of D₂O would cause the amine signal to disappear, confirming its identity.[5]

- ¹³C NMR Spectroscopy: The carbon spectrum would display six unique signals. The four carbons of the pyrazine ring would resonate in the aromatic region (δ 130-160 ppm). The carbon attached to the amino group (C2) would be the most deshielded. The ethyl group carbons would appear in the aliphatic region, with the methylene carbon ($\sim\delta$ 20-30 ppm) and the methyl carbon ($\sim\delta$ 10-15 ppm).[5]
- IR Spectroscopy: Infrared spectroscopy provides confirmation of the key functional groups. Characteristic absorptions would include:
 - N-H Stretching: Two distinct, sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[5]
 - C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.
 - N-H Bending: A strong "scissoring" absorption around 1600-1650 cm⁻¹, which is characteristic of primary amines.[5]
 - C=N/C=C Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
- Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 123.16). A key feature of compounds with an odd number of nitrogen atoms is that they will have an odd nominal molecular weight, consistent with the "nitrogen rule".[5] Common fragmentation patterns would likely involve the loss of the ethyl group or parts of the pyrazine ring.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of substituted 2-aminopyrazines can be achieved through several routes. One common and effective method involves the amination of a halogenated pyrazine precursor. For **3-Ethylpyrazin-2-amine**, a plausible synthesis starts from 2-chloro-3-ethylpyrazine. This intermediate can be subjected to nucleophilic aromatic substitution (S_NAr) with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection. The reaction is typically performed at elevated temperatures, sometimes in a sealed vessel or under microwave irradiation to facilitate the substitution on the electron-deficient pyrazine ring.

Fig. 1: Synthetic pathway for 3-Ethylpyrazin-2-amine.



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Fig. 1: Synthetic pathway for **3-Ethylpyrazin-2-amine**.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative procedure for the synthesis of **3-Ethylpyrazin-2-amine**. It is designed as a self-validating system, incorporating purification and analytical confirmation steps.

Materials:

- 2-Chloro-3-ethylpyrazine (1.0 eq)
- Ammonium hydroxide (28-30% solution, 10-20 eq)
- 1,4-Dioxane
- Ethyl acetate (EtOAc)
- Hexanes

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-3-ethylpyrazine (1.0 eq) and 1,4-dioxane.
- Addition of Amine Source: Add concentrated ammonium hydroxide solution (10-20 eq) to the vessel.
 - Causality Insight: A large excess of the ammonia source is used to drive the reaction to completion and minimize potential side reactions. Dioxane is used as a co-solvent to improve the miscibility of the organic substrate and the aqueous reagent.
- Heating: Seal the vessel securely and heat the reaction mixture to 120-150 °C for 12-24 hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Workup: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.
- Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
 - Trustworthiness Check: The brine wash removes residual water and inorganic impurities. Drying with Na₂SO₄ ensures the removal of all water before solvent evaporation.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

- Validation: Collect the pure fractions and evaporate the solvent. Confirm the identity and purity of the final product, **3-Ethylpyrazin-2-amine**, using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Reactivity

The reactivity of **3-Ethylpyrazin-2-amine** is dominated by its nucleophilic amino group. This group readily participates in reactions such as:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Buchwald-Hartwig Amination: The amine can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.^[6]
- Amide Bond Formation: Coupling with carboxylic acids using standard coupling agents (e.g., HATU, EDC) to produce pyrazinamide derivatives, a common strategy in drug synthesis.^[7]
^[8]

The pyrazine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution if further activated.

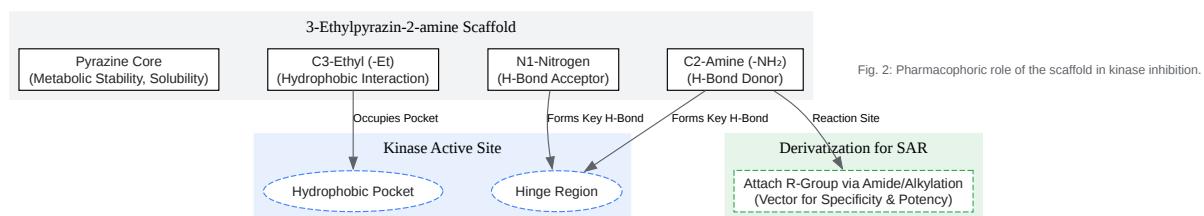
Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.^[2] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

The **3-Ethylpyrazin-2-amine** structure provides an ideal platform for kinase inhibitor design:

- Hinge-Binding Motif: The C2-amino group and the N1 nitrogen of the pyrazine ring act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the adenine structure of ATP and binding to the "hinge" region of the kinase active site.

- **Vector for Specificity:** The C3-ethyl group occupies a hydrophobic pocket. Modifications at this position or derivatization of the amine can be used to achieve potency and selectivity for a specific kinase target.[2]
- **Solubility and Physicochemical Properties:** The pyrazine core imparts favorable drug-like properties, including metabolic stability and aqueous solubility.



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Fig. 2: Pharmacophoric role of the scaffold in kinase inhibition.

Safety and Handling

While a specific safety data sheet (SDS) for **3-Ethylpyrazin-2-amine** is not widely available, related aminopyrazine and ethylpyrazine compounds provide guidance. Similar compounds are often classified as harmful if swallowed and can cause skin and severe eye irritation.[9][10][11] Standard laboratory safety precautions should be followed:

- **Personal Protective Equipment (PPE):** Wear safety goggles, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Conclusion

3-Ethylpyrazin-2-amine is a fundamentally important heterocyclic building block with well-defined chemical properties and predictable reactivity. Its structure is ideally suited for applications in medicinal chemistry, offering a robust scaffold for developing targeted therapeutics, most notably kinase inhibitors. The synthetic accessibility and the strategic placement of its functional groups allow for extensive derivatization, enabling the systematic exploration of structure-activity relationships. This guide provides the core technical knowledge required for researchers to effectively utilize this valuable compound in their synthetic and drug discovery programs.

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